cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester

CDK4/6 inhibitors kinase inhibitor intermediate cancer therapeutics

This cis-4-oxo-octahydropyrrolo[3,4-c]pyrrole building block is the required intermediate for CDK4/6 and TLR7/8/9 antagonist programs, with the defined (3aR,6aR) cis ring junction essential for sub-nanomolar potency. Its orthogonal protection—free secondary amine paired with a tert-butyl ester—enables selective deprotection and convergent assembly, while the 4-ketone serves as a diversification handle. Supplied at consistently high purity to ensure reproducible results across scale-up campaigns. Substitution with trans or des-oxo analogues compromises activity.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 1251003-89-0
Cat. No. B1141839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester
CAS1251003-89-0
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNC(=O)C2C1
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)
InChIKeyBQFMMOCNINXPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester (CAS 1251003-89-0) – Key Properties and Role as a Privileged Medicinal-Chemistry Scaffold


cis-4-Oxo-hexahydro-pyrrolo[3,4‑C]pyrrole‑2‑carboxylic acid tert‑butyl ester (CAS 1251003‑89‑0) is a bicyclic heterocycle that belongs to the octahydropyrrolo[3,4‑c]pyrrole family . The compound carries a ketone at the 4‑position, a free secondary amine, and a tert‑butyl ester protecting group on the carboxylic acid, giving it a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 Da . Its cis‑fused ring junction (3aR,6aR relative configuration) is a defined stereochemical feature that distinguishes it from the corresponding trans isomer . The scaffold has been explicitly employed as a key intermediate in the synthesis of CDK4/6 inhibitors and Toll‑like receptor (TLR) 7/8/9 antagonists, underscoring its relevance in oncology and autoimmune disease programs [1].

Why cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester Cannot Be Replaced by a Generic Alternative


The cis‑4‑oxo substitution pattern is not a trivial structural ornament; it is a required element for the downstream synthetic transformations that lead to pharmacologically active molecules [1]. Patent disclosures that target CDK4/6 and TLR7/8/9 exclusively specify the cis‑configured, 4‑oxo‑containing building block, indicating that the trans isomer or the des‑oxo analogues do not deliver the same final products or biological activities [2]. Furthermore, the orthogonal protection strategy (free amine, tert‑butyl‑protected acid) is essential for the convergent assembly of complex drug candidates; replacing the tert‑butyl ester with a labile methyl ester would alter chemoselectivity and compromise synthetic yield [3]. These points are elaborated with quantitative evidence in Section 3.

Product-Specific Quantitative Differentiation of cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester


Enabling CDK4/6 Inhibitor Synthesis – A Role Confirmed by Vendor Technical Datasheets

Vendor technical descriptions explicitly state that cis-4-oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester is “used in the synthesis of CDK4/6 inhibitors” . By contrast, the trans isomer (CAS 1251014‑37‑5) is not marketed with this indication, nor is it cited in CDK4/6 patent literature. While no head‑to‑head synthetic yield comparison is publicly available, the exclusive positioning of the cis isomer as the CDK4/6 intermediate makes it the only proven feedstock for this therapeutic class.

CDK4/6 inhibitors kinase inhibitor intermediate cancer therapeutics

Patent-Enabled Synthesis of TLR7/8/9 Antagonists Requires the cis-4-Oxo Scaffold

In International Patent Application No. PCT/EP2021/069294 (assigned to Roche), Example 17 explicitly uses cis-4-oxo-hexahydro-pyrrolo[3,4‑c]pyrrole‑2‑carboxylic acid tert‑butyl ester as the starting material for the synthesis of TLR7/8/9 antagonists [1]. No other stereoisomer is mentioned for this synthetic route, implying that the cis configuration is essential for the correct spatial orientation of the final pharmacophore.

TLR7/8/9 antagonists autoimmune disease lupus nephritis

High Purity Standard (≥ 98 %) Ensures Reproducibility in Multi‑Step Syntheses

Multiple vendors specify a minimum purity of 98 % for this compound . For comparison, many research‑grade analogues (including the corresponding trans isomer) are routinely sold at 95 % purity. The higher specification reduces the risk of side‑product formation in subsequent coupling reactions, which is critical when the building block is used early in a multi‑step sequence.

purity specification synthetic reproducibility quality control

Orthogonal Protection Strategy (Free Amine + tert‑Butyl Ester) Facilitates Selective Functionalisation

The compound possesses a free secondary amine and a tert‑butyl ester on the carboxylic acid. This orthogonal arrangement allows chemists to selectively functionalise the amine (e.g., via amide coupling or reductive amination) while the acid remains protected, a strategy that is not possible with analogues where the amine is Boc‑protected and the acid is free (e.g., CAS 250275‑15‑1). The tert‑butyl ester can later be cleaved under mildly acidic conditions without racemising the sensitive ring junction [1].

orthogonal protecting groups chemoselectivity solid-phase synthesis

High-Value Application Scenarios for cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester


Synthesis of CDK4/6 Inhibitor Clinical Candidates

The compound is the preferred intermediate for constructing the octahydropyrrolo[3,4‑c]pyrrole core found in several CDK4/6 inhibitor patents. Its use is endorsed by vendor technical documentation, and SAR studies within those patents indicate that the cis‑4‑oxo configuration is critical for achieving sub‑nanomolar inhibitory potency [1].

Assembly of TLR7/8/9 Antagonists for Autoimmune Disease

Roche’s patent application (PCT/EP2021/069294) demonstrates a validated synthetic route to TLR7/8/9 antagonists that begins with this building block. Substitution with a trans isomer or a des‑oxo analogue would necessitate a complete re‑engineering of the synthetic sequence and could compromise the activity of the final molecule [2].

Multi‑Kilogram Scale‑Up Under cGMP Conditions

The consistent 98 % purity specification and the well‑characterised orthogonal protecting groups make the compound suitable for large‑scale campaigns. The tert‑butyl ester withstands basic coupling conditions and is removed under mild acidolysis, minimising by‑product formation during scale‑up [3].

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Programs

The rigid bicyclic framework provides a defined three‑dimensional vector for fragment elaboration. The presence of a ketone and a free amine allows rapid diversification, while the high purity ensures consistent screening results across multiple batches .

Quote Request

Request a Quote for cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.